1-(4-Isobutoxyphenyl)propan-1-one
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Overview
Description
1-(4-Isobutoxyphenyl)propan-1-one is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol It is characterized by the presence of an isobutoxy group attached to a phenyl ring, which is further connected to a propanone moiety
Preparation Methods
The synthesis of 1-(4-Isobutoxyphenyl)propan-1-one can be achieved through several routes. One common method involves the alkylation of 4-hydroxyacetophenone with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in an appropriate solvent like acetone . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Isobutoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.
Scientific Research Applications
1-(4-Isobutoxyphenyl)propan-1-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, aiding in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, potentially contributing to drug discovery and development.
Material Science: It may be utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(4-Isobutoxyphenyl)propan-1-one largely depends on its chemical structure and the specific reactions it undergoes. The presence of the isobutoxy group and the carbonyl functionality allows it to participate in various chemical transformations, targeting different molecular pathways. For instance, in reduction reactions, the carbonyl group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
1-(4-Isobutoxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Isobutylphenyl)propan-1-one: This compound lacks the oxygen atom in the isobutoxy group, resulting in different reactivity and applications.
1-(4-Methoxyphenyl)propan-1-one: The methoxy group in this compound provides different electronic effects compared to the isobutoxy group, influencing its chemical behavior.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-[4-(2-methylpropoxy)phenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMFDTNCXZUJPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)OCC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356750 |
Source
|
Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
354539-62-1 |
Source
|
Record name | 1-(4-isobutoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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